molecular formula C12H16N2O2S B2721038 {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol CAS No. 1795520-61-4

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol

Cat. No.: B2721038
CAS No.: 1795520-61-4
M. Wt: 252.33
InChI Key: QETYWGHSPSJUNI-UHFFFAOYSA-N
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Description

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol typically involves multi-step organic reactions. One common approach is the condensation of 2-(methylsulfanyl)pyridine-4-carboxylic acid with pyrrolidine, followed by reduction to introduce the methanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted pyridine derivatives.

Scientific Research Applications

{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Pyridine derivatives: Compounds such as 2-(methylsulfanyl)pyridine and 4-pyridylmethanol are structurally related.

Uniqueness

The uniqueness of {1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrrolidine and pyridine rings, along with the methanol group, allows for versatile interactions and applications in various fields.

Properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-methylsulfanylpyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-17-11-7-9(4-5-13-11)12(16)14-6-2-3-10(14)8-15/h4-5,7,10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETYWGHSPSJUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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